molecular formula C7H8Cl3N B2689952 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride CAS No. 2241138-42-9

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride

Cat. No.: B2689952
CAS No.: 2241138-42-9
M. Wt: 212.5
InChI Key: VGGRYUIUYMKPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and dry nitrogen as a carrier gas. The reaction is catalyzed by azadiisobutylnitrile and conducted at temperatures between 70-80°C. Chlorine gas is introduced into the reaction mixture, and the progress is monitored using gas-phase chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale reactors with efficient mixing and temperature control. The use of airlift circulating reactors has been reported to improve yield and reduce chlorine consumption . This method involves the continuous introduction of chlorine gas and the use of catalysts to ensure complete chlorination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride involves its reactivity with various biological targets. The compound can interact with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity. This interaction is often mediated by the electrophilic chlorine atoms, which can form covalent bonds with nucleophiles in the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride

Uniqueness

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-5-(chloromethyl)-3-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(3-8)4-10-7(5)9;/h2,4H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGRYUIUYMKPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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